7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine is a benzoxazepine derivative featuring a 1,4-benzoxazepine core substituted at the 7-position with a [(4-chlorobenzyl)oxy]methyl group. The 1,4-benzoxazepine scaffold is known for its pharmacological relevance, particularly in neuroprotection, serotonin receptor modulation, and antimicrobial activity . The 4-chlorobenzyl moiety introduces electron-withdrawing effects, which may influence solubility, metabolic stability, and receptor binding compared to other substituents.
Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2 |
InChI Key |
UOYBQTFLJTXBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H19Cl2NO2 |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride |
| CAS Number | 1185302-65-1 |
| InChI Key | LTFHVIHSMDSQEP-UHFFFAOYSA-N |
| Solubility | Enhanced in polar solvents due to hydrochloride salt form |
| Stability | Stable under standard laboratory conditions |
The compound consists of a bicyclic 1,4-benzoxazepine core fused with a benzene ring, with a chlorobenzyl ether substituent attached at the 7-position via a methylene bridge. The hydrochloride salt improves solubility and handling in research applications.
Preparation Methods of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
Detailed Synthetic Steps
Formation of the Benzoxazepine Core
The benzoxazepine ring system is typically constructed by cyclization reactions involving o-phenylenediamine derivatives or related intermediates. A common method includes:
- Intramolecular cyclization of amino alcohol or amine precursors under Lewis acid catalysis (e.g., aluminum chloride) or acidic conditions.
- The cyclization can be promoted by electrophilic reagents that facilitate ring closure to form the 1,4-benzoxazepine scaffold.
For example, aluminum chloride-mediated cyclization of bis(benzotriazolylmethyl) precursors has been reported as an effective route to benzoxazepine cores analogous to this compound.
Formation of the Hydrochloride Salt
Alternative and Innovative Synthetic Approaches
Research into milder and more efficient synthetic routes includes:
- Two-step SN2 reactions for scaffold construction, allowing flexible introduction of substituents at different positions.
- Use of Mitsunobu conditions and N-tosylates for benzoxazepine ring formation, although these methods can be lengthy and produce protected intermediates requiring further deprotection.
- Application of Fukuyama amine synthesis strategies to generate the benzoxazepine scaffold under milder conditions, improving compatibility with sensitive functional groups.
These innovative approaches aim to overcome challenges such as harsh reaction conditions, low yields, and steric hindrance from bulky substituents.
Research Findings and Optimization Challenges
Summary Table of Preparation Methods
Chemical Reactions Analysis
7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and functions. Additionally, it is used in various chemical and biological assays to investigate the effects of benzoxazepine derivatives on different biological pathways .
Mechanism of Action
The mechanism of action of 7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, thereby affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signal transduction pathways and protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and physicochemical properties of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine with related compounds:
Biological Activity
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 1185302-65-1) is a synthetic compound with potential therapeutic applications. Its structure features a benzoxazepine core, which is known for various biological activities, including receptor modulation and potential anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₇H₁₉Cl₂NO₂
- Molecular Weight : 340.24 g/mol
- CAS Number : 1185302-65-1
1. Receptor Modulation
Research indicates that derivatives of benzazepine compounds can act as antagonists at various receptors. For instance, a related compound, OPC-41061, has been shown to selectively antagonize the arginine vasopressin (AVP) V2 receptor, enhancing oral activity and suggesting similar potential for 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine . This receptor modulation could have implications in treating conditions like diabetes insipidus and other disorders linked to AVP signaling.
2. Anticancer Potential
The compound's structure suggests that it may have anticancer properties. Studies on related benzazepine derivatives have demonstrated their ability to inhibit tumor growth in various models. For example, the introduction of specific substituents on the benzazepine ring has been associated with enhanced cytotoxicity against cancer cell lines .
Case Study: AVP V2 Receptor Antagonism
In a study evaluating the effects of benzazepine derivatives on AVP receptors, it was found that modifications at the 7-position significantly improved receptor binding affinity and selectivity . The introduction of chlorinated benzyl groups enhanced the oral bioavailability of these compounds.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the 1,4-benzoxazepine core in derivatives like 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine?
- Methodological Answer : The 1,4-benzoxazepine scaffold is typically synthesized via (i) condensation of 2-aryloxyethylamines with 2-formylbenzoic acid to form intermediates that undergo cyclization, or (ii) scandium/copper triflate-catalyzed acylaminoalkylation of α-methoxy-isoindolones. For derivatives with substituents like the 4-chlorobenzyloxymethyl group, post-cyclization functionalization (e.g., alkylation or acylation) is employed to introduce the desired side chains. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side reactions .
Q. How can researchers confirm the structural identity of 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) to assign proton environments and verify connectivity. For example, the 4-chlorobenzyl group’s aromatic protons appear as a doublet in the 7.2–7.4 ppm range, while the methyleneoxy group (‒OCH2‒) resonates near 4.5 ppm. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical and conformational data .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., PI3K or JAK/STAT3 pathways) using ATP-competitive ELISA assays with recombinant enzymes. For neuroprotective activity, employ glutamate-induced oxidative stress models in neuronal cell lines (e.g., SH-SY5Y) and measure viability via MTT assays. Include positive controls (e.g., taselisib for PI3K inhibition) and validate results with Western blotting for downstream targets like Akt phosphorylation .
Advanced Research Questions
Q. How can structural modifications of the 4-chlorobenzyloxymethyl group enhance target selectivity in kinase inhibition?
- Methodological Answer : Perform iterative SAR studies by replacing the 4-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl or heteroaromatic groups) and assess inhibitory potency against a kinase panel. Molecular docking (using software like AutoDock Vina) predicts binding interactions with PI3K’s ATP-binding pocket. Prioritize derivatives with >10-fold selectivity over off-target kinases (e.g., mTOR) to minimize toxicity .
Q. What experimental approaches resolve contradictions in reported biological activities of benzoxazepine derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., consistent cell lines, serum concentrations). For example, discrepancies in IC50 values for PI3K inhibition may arise from variations in ATP concentrations (1 mM vs. 10 µM). Use isogenic cell models to isolate confounding factors (e.g., PIK3CA mutations). Meta-analysis of published data can identify trends in substituent effects (e.g., electron-withdrawing groups enhancing potency) .
Q. How can researchers optimize reaction yields during scale-up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement asymmetric catalysis (e.g., chiral oxazaborolidines for carbonyl reductions) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For the benzoxazepine core, optimize solvent polarity (e.g., switch from THF to DCM) and use flow chemistry to control exothermic steps. Yield improvements >80% are achievable with microwave-assisted cyclization at 100°C for 30 minutes .
Q. What strategies mitigate off-target effects in vivo for neuroprotective benzoxazepines?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma half-life, blood-brain barrier permeability) in rodent models. Introduce prodrug moieties (e.g., ester-linked groups) to enhance bioavailability. Use CRISPR-Cas9 knockouts to confirm target engagement (e.g., Prdx1 for neuroprotection). Off-target profiling via thermal shift assays identifies non-specific protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
